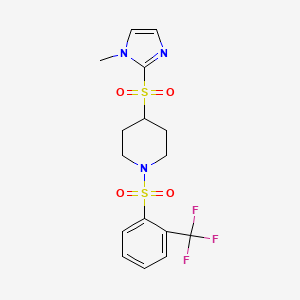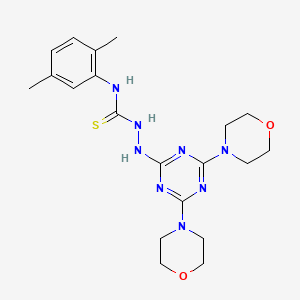
4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a six-membered ring with one nitrogen atom and five carbon atoms . It also contains sulfonyl and trifluoromethyl groups.
Molecular Structure Analysis
The molecular formula of this compound is C16H18F3N3O4S2, and its molecular weight is 437.45. The structure contains a piperidine ring, two sulfonyl groups, a trifluoromethyl group, and a 1-methyl-1H-imidazole group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available from the search results .Scientific Research Applications
Chemical Synthesis and Modification
Research has shown that direct methylation or trifluoroethylation of imidazole and pyridine derivatives, including compounds similar to 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine, provides a straightforward pathway to synthesize room temperature ionic liquids (RTILs) with high yields. This method, using N-methyl bis((perfluoroalkyl)sulfonyl)imides or trifluoroethyl phenyliodonium bis((trifluoromethyl)sulfonyl)imide, demonstrates the compound's utility in creating ionic liquids, which are crucial for various industrial and research applications (Zhang, Martin, & Desmarteau, 2003).
Biological Activity and Antimicrobial Evaluation
The compound's derivatives have been synthesized and evaluated for their biological activities. For example, a study involving the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides revealed that these derivatives exhibit significant biological activities. The research focused on their synthesis through converting different organic acids into corresponding esters, hydrazides, and thiols, followed by their evaluation against butyrylcholinesterase (BChE) enzyme. This indicates the compound's potential in developing therapeutic agents (Khalid et al., 2016).
Anticancer Potential
A study on the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has evaluated these compounds as promising anticancer agents. The research describes the sequential synthesis of these hybrids and their evaluation for anticancer activity. Such studies highlight the potential of this compound derivatives in contributing to cancer research and therapy development (Rehman et al., 2018).
Antimicrobial and Antibacterial Studies
Further research into the antimicrobial activity of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrates the compound's utility in addressing microbial resistance. These studies, which involve the synthesis and subsequent evaluation against Gram-negative and Gram-positive bacteria, offer insights into developing new antibacterial agents to combat various pathogens (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common moiety in many biologically active compounds . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of this compound could be diverse depending on its specific structure and functional groups.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its specific chemical structure. For example, the presence of the imidazole ring might influence its absorption and distribution, as imidazole derivatives are known to be highly soluble in water and other polar solvents .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the pH of its environment, as imidazole is amphoteric in nature .
properties
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S2/c1-21-11-8-20-15(21)27(23,24)12-6-9-22(10-7-12)28(25,26)14-5-3-2-4-13(14)16(17,18)19/h2-5,8,11-12H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTKYBXDVFWJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2583476.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583479.png)
![2-(1H-Benzo[d][1,2,3]triazol-1-yl)cyclopentanone](/img/structure/B2583480.png)
![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583481.png)
![4-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2583482.png)

![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B2583484.png)
![2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2583486.png)
![6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2583487.png)
![4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2583488.png)

![N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2583493.png)
